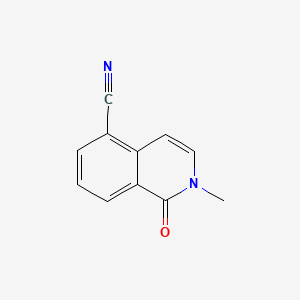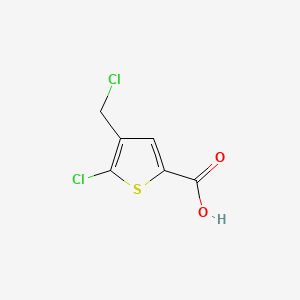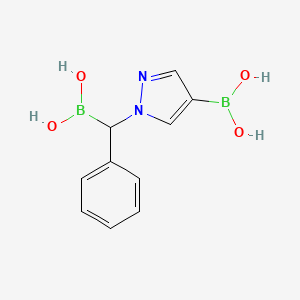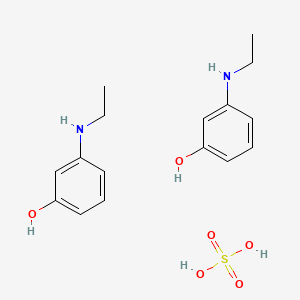
2,3-Diiodo-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diiodo-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2F3I2N . It is a useful reactant for metal-catalyzed organic reactions .
Synthesis Analysis
The synthesis of 2,3-Diiodo-5-(trifluoromethyl)pyridine and its derivatives has been reported in several studies . For instance, one method involves the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 5-Amino-2-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular structure of 2,3-Diiodo-5-(trifluoromethyl)pyridine has been studied using various spectroscopic techniques . The most stable, optimized structure of the molecule was predicted by density functional theory calculations .Chemical Reactions Analysis
The chemical reactions involving 2,3-Diiodo-5-(trifluoromethyl)pyridine have been explored in the context of its use as an intermediate in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
2,3-Diiodo-5-(trifluoromethyl)pyridine has a molecular weight of 398.89 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 161 .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
2,3-Diiodo-5-(trifluoromethyl)pyridine and its derivatives, known as trifluoromethylpyridines (TFMP), are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various treatments in animals .
Synthesis of Crop-Protection Products
2,3-Diiodo-5-(trifluoromethyl)pyridine is used as a chemical intermediate for the synthesis of several crop-protection products . It is in the highest demand among all the TFMP derivatives .
Synthesis of 2-Pyridones
2-Pyridones and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials . The synthesis of 2-pyridone compounds is an important research field .
Advanced Chemical Intermediate
2,3-Diiodo-5-(trifluoromethyl)pyridine is used as an advanced chemical intermediate . It is used in the synthesis of various complex organic compounds .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-diiodo-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXFJYJAZSYLCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)I)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679124 |
Source


|
| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diiodo-5-(trifluoromethyl)pyridine | |
CAS RN |
1227599-67-8 |
Source


|
| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)








![Ethanone, 1-[4-[(1S)-1-aminoethyl]-1-piperidinyl]-](/img/structure/B595177.png)

